molecular formula C26H27N3O5S B299438 N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

カタログ番号 B299438
分子量: 493.6 g/mol
InChIキー: MRULFAKWLMWDHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as N-((2-(2-phenoxyethyl)amino)-4'-((phenylsulfonyl)carbamoyl)biphenyl-4-yl)methyl)pyrrolidine-2-carboxamide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

作用機序

The mechanism of action of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves the inhibition of various enzymes and signaling pathways. In cancer treatment, this compound inhibits the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are essential for cell cycle progression. In diabetes, this compound activates the AMP-activated protein kinase (AMPK) pathway, which improves glucose uptake and insulin sensitivity. In obesity, this compound inhibits the activity of acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide vary depending on the application. In cancer treatment, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, this compound improves glucose uptake and insulin sensitivity, leading to better glucose control. In obesity, this compound reduces body weight and improves lipid metabolism, leading to a healthier body composition.

実験室実験の利点と制限

The advantages of using N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

将来の方向性

There are several future directions for the research and development of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide. These include the exploration of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases, the optimization of its synthesis method to improve yield and purity, and the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

合成法

The synthesis of N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide involves a multi-step process that begins with the reaction of 4-bromobiphenyl with 2-phenoxyethylamine to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-phenoxyethyl)-4-bromobiphenyl-4'-amine. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-phenoxyethyl)-4'-nitro-biphenyl-4-carboxamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with phenylsulfonyl chloride to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-phenoxyethyl)-4'-((phenylsulfonyl)amino)biphenyl-4-carboxamide. Finally, this compound is reacted with pyrrolidine-2-carboxylic acid to form N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide.

科学的研究の応用

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide has been studied for its potential applications in various fields such as cancer treatment, diabetes, and obesity. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in adipocytes. In obesity, this compound has been shown to reduce body weight and improve lipid metabolism.

特性

製品名

N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

分子式

C26H27N3O5S

分子量

493.6 g/mol

IUPAC名

1-(benzenesulfonyl)-N-[2-(2-phenoxyethylcarbamoyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H27N3O5S/c30-25(27-17-19-34-20-10-3-1-4-11-20)22-14-7-8-15-23(22)28-26(31)24-16-9-18-29(24)35(32,33)21-12-5-2-6-13-21/h1-8,10-15,24H,9,16-19H2,(H,27,30)(H,28,31)

InChIキー

MRULFAKWLMWDHH-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCCOC4=CC=CC=C4

正規SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCCOC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。